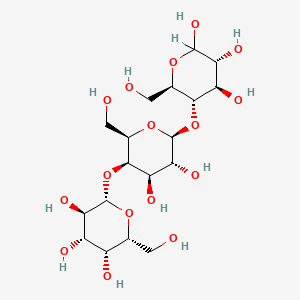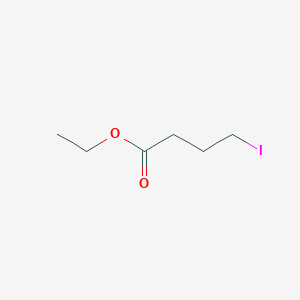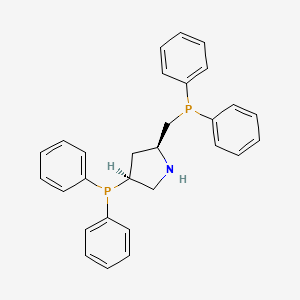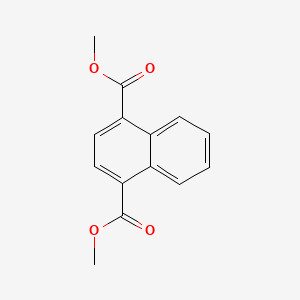
Dimethyl 1,4-naphthalenedicarboxylate
描述
Dimethyl 1,4-naphthalenedicarboxylate is an organic compound with the molecular formula C14H12O4. It is a dimethyl ester of 1,4-naphthalenedicarboxylic acid and is commonly used in the synthesis of various organic materials. This compound is known for its applications in the production of polymers, dyes, and other chemical intermediates.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 1,4-naphthalenedicarboxylate can be synthesized through the esterification of 1,4-naphthalenedicarboxylic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the esterification to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through crystallization or distillation to remove any impurities .
化学反应分析
Types of Reactions
Dimethyl 1,4-naphthalenedicarboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Photoreactions: The compound can participate in photochemical reactions, such as reductive photoallylation.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Photoreactions: Allyltrimethylsilane is used in photoreactions involving single electron transfer mechanisms.
Major Products Formed
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted naphthalene derivatives.
Photoreactions: Reductive allylation products and cyclobutanes.
科学研究应用
Dimethyl 1,4-naphthalenedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of dimethyl 1,4-naphthalenedicarboxylate in photoreactions involves a single electron transfer from the reagent to the singlet excited state of the compound. This leads to the formation of radical intermediates, which then undergo further reactions to form the final products. The molecular targets and pathways involved in these reactions are primarily based on the electronic structure of the compound and the nature of the reagents used .
相似化合物的比较
Dimethyl 1,4-naphthalenedicarboxylate can be compared with other similar compounds, such as:
- Dimethyl 2,6-naphthalenedicarboxylate
- Dimethyl 1,2-naphthalenedicarboxylate
- Dimethyl 1,3-naphthalenedicarboxylate
These compounds share similar structural features but differ in the position of the ester groups on the naphthalene ring. This compound is unique due to its specific electronic and steric properties, which influence its reactivity and applications .
属性
IUPAC Name |
dimethyl naphthalene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-7-8-12(14(16)18-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSXMIBZIHMVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453936 | |
| Record name | DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7487-15-2 | |
| Record name | DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the photochemical reactivity of dimethyl 1,4-naphthalenedicarboxylate?
A1: this compound exhibits a unique photoaddition reaction with alkenes. Upon irradiation, it forms novel 1,8-adducts with various alkenes, including trans- and cis-2-butene. [, ] This reaction proceeds with retention of the alkene's stereochemistry, suggesting a concerted mechanism. [, ] Importantly, no ground-state complex between this compound and the alkenes is observed, indicating the reaction occurs from the excited singlet state of the molecule. [, ]
Q2: Can this compound undergo reactions other than photoaddition with alkenes?
A2: Yes, research shows that this compound can also undergo reductive photoallylation reactions. When exposed to UV light in the presence of allyltrimethylsilane, it forms reductive allylation products. [] The proposed mechanism involves a single electron transfer from allyltrimethylsilane to the excited state of this compound. [] This generates a radical anion of this compound, which then reacts with an allyl radical (formed from the allyltrimethylsilane) to yield the final product after protonation. []
Q3: Has this compound been used to synthesize organometallic compounds?
A3: Yes, this compound plays a key role in synthesizing (4-methoxycarbonyl-1-naphthoyl)cyclopentadienyl M–Sn(IV) heterobimetallic complexes. [] Reacting it with cyclopentadienyl sodium produces functionalized cyclopentadienyl anions. [] These anions further react with metal carbonyls (like Mo(CO)6 or W(CO)6) followed by treatment with organotin halides to yield the desired heterobimetallic complexes. [] The crystal structure of one such complex, CH3O2CC10H6C(O)CpMo(CO)3SnCl3, reveals a piano stool structure around the molybdenum center. []
Q4: Are there any studies on the diastereoselective functionalization of this compound?
A4: Yes, research demonstrates the reductive dialkylation of diethyl 1,4-naphthalenedicarboxylate with moderate diastereoselectivity. [] This reaction, carried out in liquid ammonia at low temperatures, favors the formation of trans-1,4-dimethyl-1,4-naphthalenedicarboxylate over the cis isomer. [] Interestingly, performing the reaction in THF at room temperature maintains the high yield but reduces the diastereoselectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


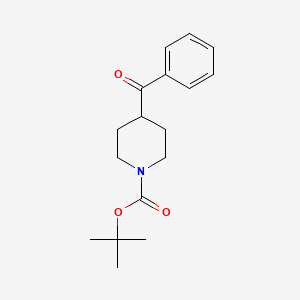
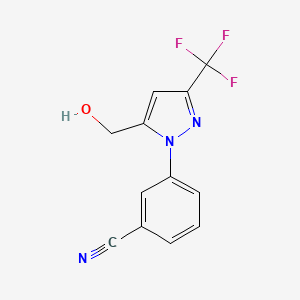

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1337449.png)




